Cyclohexane-1,2-dicarbonyl dichloride
Overview
Description
Cyclohexane-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C₈H₁₀Cl₂O₂. It is a derivative of cyclohexane, where two adjacent carbon atoms are bonded to carbonyl chloride groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,2-dicarbonyl dichloride can be synthesized through the reaction of cyclohexane-1,2-dicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted to acyl chloride groups, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexane-1,2-dicarboxylic acid.
Reduction: It can be reduced to cyclohexane-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Cyclohexane-1,2-dicarboxylic acid: Formed from hydrolysis
Cyclohexane-1,2-diol: Formed from reduction
Scientific Research Applications
Cyclohexane-1,2-dicarbonyl dichloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Used in the production of polyesters and polyamides.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexane-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-dicarbonyl dichloride: Similar structure but with carbonyl chloride groups at the 1,4-positions.
Cyclohexane-1,2-dicarboxylic anhydride: An anhydride form of the dicarboxylic acid.
Phthaloyl chloride: An aromatic analog with similar reactivity.
Uniqueness
Cyclohexane-1,2-dicarbonyl dichloride is unique due to its specific positioning of carbonyl chloride groups, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
cyclohexane-1,2-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZFIPRBWVEQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500563 | |
Record name | Cyclohexane-1,2-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34684-19-0 | |
Record name | Cyclohexane-1,2-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-cyclohexanedicarbonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.